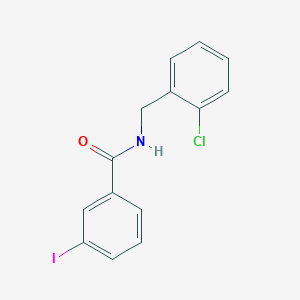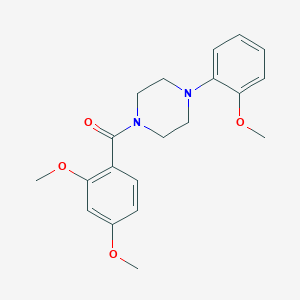![molecular formula C14H9BrClNO3 B3557874 N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide](/img/structure/B3557874.png)
N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide
Vue d'ensemble
Description
N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide, also known as BBBC, is a chemical compound that has gained significant interest in scientific research due to its potential use as a pharmacological tool. BBBC is a member of the benzamide family and has been shown to have various biological effects.
Mécanisme D'action
The mechanism of action of N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide is not fully understood. However, it has been shown to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. These interactions may contribute to the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property makes this compound a potential candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be easily scaled up for large-scale production. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide. One area of research is the development of this compound-based drugs and therapies for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the discovery of new biological targets for drug development. Additionally, the study of this compound may provide insights into the regulation of pH and the role of cholinesterase in the body.
In conclusion, this compound is a promising compound for use in scientific research. Its potential as a pharmacological tool has been demonstrated through its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Future research on this compound may lead to the development of new drugs and therapies for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
N-[(4-bromobenzoyl)oxy]-4-chlorobenzamide has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. These properties make this compound a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
[(4-chlorobenzoyl)amino] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO3/c15-11-5-1-10(2-6-11)14(19)20-17-13(18)9-3-7-12(16)8-4-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMHFHPXBVDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3557793.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3557800.png)
![N-benzyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557806.png)
![3-bromo-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3557810.png)
![methyl 2-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3557824.png)
![2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B3557841.png)
![N-(3-methylphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3557854.png)
![4-{[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3557861.png)
![3,4,5-triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3557869.png)
![3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3557880.png)


![1-(4-fluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3557903.png)
![7-[(2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B3557907.png)